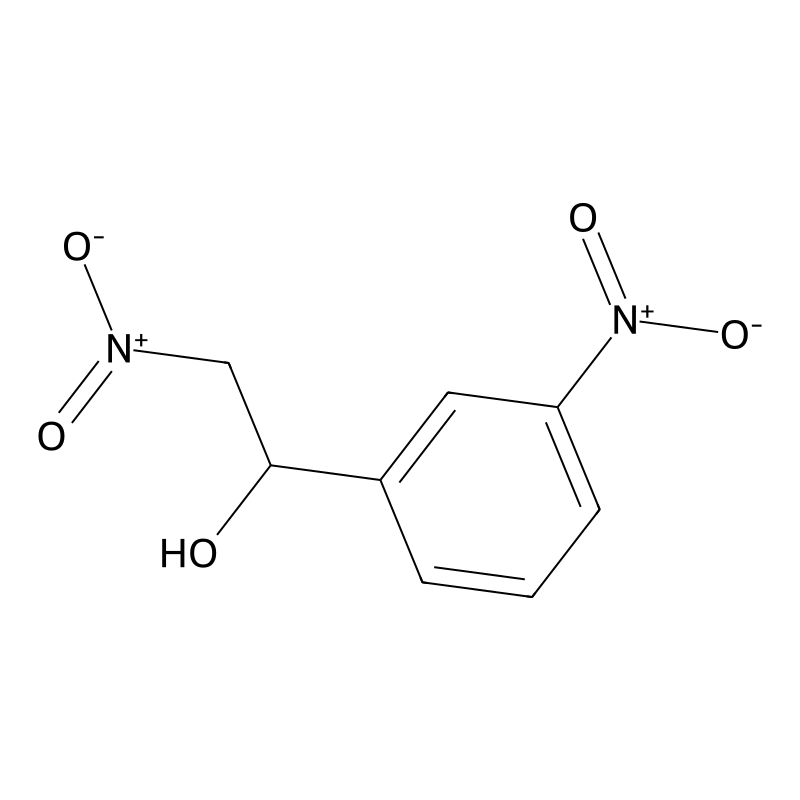

2-nitro-1-(3-nitrophenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Nitro-1-(3-nitrophenyl)ethanol is an organic compound characterized by its molecular formula C₈H₉N₃O₃. It features a nitro group (-NO₂) attached to a phenyl ring and a hydroxyl group (-OH) on the ethyl chain. This compound is a chiral molecule, meaning it has non-superimposable mirror images, which can lead to different biological activities depending on the stereochemistry. Its structure includes two nitro substituents, one on the ethyl chain and another on the phenyl ring, making it unique among similar compounds.

- Reduction: The nitro groups can be reduced to amines using reducing agents like tin and hydrochloric acid or lithium aluminum hydride. This transformation is significant for synthesizing amine derivatives.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.

- Substitution Reactions: The nitro groups can be substituted with other functional groups through nucleophilic substitution, allowing for the introduction of diverse functionalities into the molecule.

Several methods are available for synthesizing 2-nitro-1-(3-nitrophenyl)ethanol:

- Reduction of 3-Nitroacetophenone: This method involves using reducing agents like sodium borohydride or lithium aluminum hydride in organic solvents such as ethanol or tetrahydrofuran under controlled temperature conditions.

- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of 3-nitroacetophenone using palladium or platinum catalysts is employed for large-scale production.

- Henry Reaction: Recent studies have explored green synthesis methods, including the Henry reaction, which allows for the formation of this compound under environmentally friendly conditions .

2-Nitro-1-(3-nitrophenyl)ethanol has several applications:

- Intermediate in Organic Synthesis: It serves as a valuable intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new pharmaceuticals targeting bacterial infections or other diseases.

- Research Tool: Its unique structure makes it useful in chemical research for studying reaction mechanisms involving nitro compounds.

Studies examining the interactions of 2-nitro-1-(3-nitrophenyl)ethanol with various biological systems are crucial for understanding its potential therapeutic effects. Research involving laser flash photolysis and time-resolved infrared spectroscopy has provided insights into the reaction mechanisms of compounds containing nitro groups . Further investigation into its interactions with specific enzymes or receptors could elucidate its biological significance.

Several compounds share structural similarities with 2-nitro-1-(3-nitrophenyl)ethanol, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Nitrophenyl)ethanol | C₈H₉N₃O₃ | Contains a single nitro group; used in similar applications. |

| 2-Nitro-1-(2-nitrophenyl)ethanol | C₈H₈N₂O₅ | Has two nitro groups but different positioning; potential for different reactivity. |

| (S)-1-(2-Nitrophenyl)ethanol | C₈H₉N₃O₃ | Chiral variant; unique stereochemistry may affect biological activity. |

| (3-Amino-5-nitrophenyl)methanol | C₇H₈N₂O₃ | Contains an amino group; differing reactivity profile compared to nitro compounds. |

Each of these compounds offers unique reactivity patterns and potential applications based on their functional groups and structural configurations. The presence of multiple nitro groups in 2-nitro-1-(3-nitrophenyl)ethanol distinguishes it from others, potentially enhancing its reactivity and biological activity compared to simpler analogs.